molecular formula C12H18N2O6 B13461086 2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid

2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid

Cat. No.: B13461086
M. Wt: 286.28 g/mol
InChI Key: WTLZMUKGIVOXCY-UHFFFAOYSA-N
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Description

2-{2-[(tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[3.4]octane core, which is fused with an oxazolidinone ring and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[34]octan-7-yl}acetic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{2-[(tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetic acid depends on its specific application. In drug discovery, for example, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[(tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetic acid lies in its combination of the spirocyclic core with the oxazolidinone ring and Boc protecting group. This combination imparts specific chemical properties and reactivity that make it particularly valuable in synthetic and medicinal chemistry .

Properties

Molecular Formula

C12H18N2O6

Molecular Weight

286.28 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl]acetic acid

InChI

InChI=1S/C12H18N2O6/c1-11(2,3)19-10(18)14-6-12(7-14)5-13(4-8(15)16)9(17)20-12/h4-7H2,1-3H3,(H,15,16)

InChI Key

WTLZMUKGIVOXCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C(=O)O2)CC(=O)O

Origin of Product

United States

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